molecular formula C20H22O B1581270 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene CAS No. 85583-83-1

1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene

Cat. No.: B1581270
CAS No.: 85583-83-1
M. Wt: 278.4 g/mol
InChI Key: ULERJJLPGXLNFM-UHFFFAOYSA-N
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Description

1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene is an organic compound with the molecular formula C20H22O It is characterized by the presence of a butyl group attached to a benzene ring, which is further substituted with an ethynyl group linked to another benzene ring bearing an ethoxy group

Scientific Research Applications

1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Used in the production of advanced materials, including polymers and liquid crystals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The precautionary statements associated with the compound include avoiding release to the environment and wearing protective gloves/eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-ethoxyphenylacetylene: This can be achieved by the ethynylation of 4-ethoxyiodobenzene using a palladium-catalyzed Sonogashira coupling reaction with acetylene.

    Coupling Reaction: The 4-ethoxyphenylacetylene is then coupled with 1-bromo-4-butylbenzene in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The ethynyl group can participate in pi-pi interactions, while the butyl and ethoxy groups can affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

    1-Butyl-4-[2-(4-methoxyphenyl)ethynyl]benzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Butyl-4-[2-(4-phenyl)ethynyl]benzene: Lacks the ethoxy group, affecting its chemical properties and applications.

Uniqueness: 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene is unique due to the presence of both butyl and ethoxy groups, which influence its chemical reactivity and potential applications. The ethynyl linkage provides rigidity and conjugation, making it useful in materials science and organic electronics.

Properties

IUPAC Name

1-butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O/c1-3-5-6-17-7-9-18(10-8-17)11-12-19-13-15-20(16-14-19)21-4-2/h7-10,13-16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULERJJLPGXLNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346187
Record name 1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85583-83-1
Record name 1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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